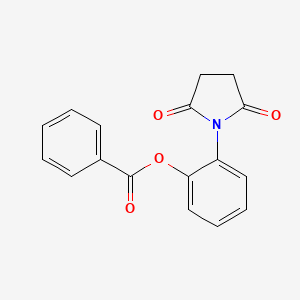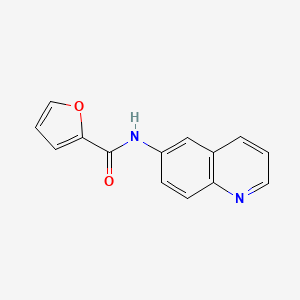![molecular formula C19H29BrN2O B12494871 4-Bromo-2-[(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methyl]phenol](/img/structure/B12494871.png)
4-Bromo-2-[(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol is an organic compound characterized by the presence of a bromine atom, a phenol group, and a bipiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol typically involves multiple steps. One common route includes the bromination of 2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The bipiperidine moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethylphenol: Similar structure but lacks the bipiperidine moiety.
2-[(3,5-Dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol: Similar structure but lacks the bromine atom.
4-Bromo-2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
4-Bromo-2-[(3,5-dimethyl-1,4’-bipiperidin-1’-yl)methyl]phenol is unique due to the combination of its bromine atom, phenol group, and bipiperidine moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H29BrN2O |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
4-bromo-2-[[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C19H29BrN2O/c1-14-9-15(2)12-22(11-14)18-5-7-21(8-6-18)13-16-10-17(20)3-4-19(16)23/h3-4,10,14-15,18,23H,5-9,11-13H2,1-2H3 |
InChI Key |
YDICPMBHHWNYNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(3-Nitrobenzyl)piperidin-4-yl]morpholine](/img/structure/B12494794.png)
![2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B12494800.png)

![N-(3,4-dichlorobenzyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12494808.png)
![6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B12494823.png)
![2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12494829.png)
![5-{[4-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12494831.png)

![9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one](/img/structure/B12494852.png)
![Propyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12494857.png)
![1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12494863.png)
![4-(3-chlorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12494866.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-2-ylglycinamide](/img/structure/B12494868.png)

